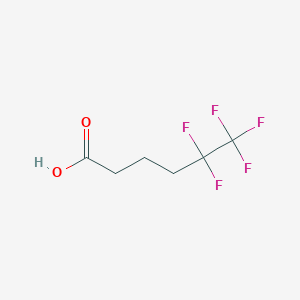

5,5,6,6,6-Pentafluorohexanoic acid

Description

Properties

IUPAC Name |

5,5,6,6,6-pentafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNQZVLVFCPHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475885 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148043-70-3 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Fluorinated Organic Chemistry

Modern fluorinated organic chemistry is a diverse field, extending beyond the well-known perfluorinated compounds. The introduction of fluorine atoms into an organic molecule dramatically alters its physical and chemical properties, including acidity, lipophilicity, and metabolic stability. 5,5,6,6,6-Pentafluorohexanoic acid is a key example of a polyfluoroalkyl substance, where a portion of the alkyl chain contains carbon-hydrogen bonds, distinguishing it from perfluoroalkyl substances where all possible hydrogen atoms on the carbon chain (excluding the functional group) are replaced by fluorine.

This structural distinction is critical. The presence of a hydrocarbon segment (-(CH₂)₃-) between the carboxylic acid group and the pentafluoroethyl terminus (-CF₂CF₃) creates a molecule with dichotomous properties. The fluorinated tail is hydrophobic and electron-withdrawing, while the hydrocarbon chain and carboxylic acid head are more reactive and hydrophilic. This architecture is central to the synthesis of fluorinated building blocks used in creating advanced materials and pharmaceuticals. The reactivity of the C-H bonds in the chain offers pathways for further chemical modification, a feature absent in the chemically inert C-F bonds of perfluorinated chains.

Nomenclature and Structural Characteristics of 5,5,6,6,6 Pentafluorohexanoic Acid

The systematic naming and structural definition of a compound are fundamental to its study. For 5,5,6,6,6-Pentafluorohexanoic acid, these identifiers clarify its precise atomic arrangement.

The IUPAC name, This compound , precisely describes its structure: a six-carbon (hexanoic) acid where the five fluorine atoms are located on carbons 5 and 6. It consists of a terminal trifluoromethyl group (CF₃) attached to a difluoromethylene group (CF₂), which is then linked to a three-carbon alkyl chain and a carboxylic acid functional group (-COOH).

While this specific compound is not widely commercialized and thus lacks extensive experimental data, its fundamental properties can be computed based on its structure. It can be synthesized via the oxidation of its corresponding alcohol, 5,5,6,6,6-Pentafluorohexan-1-ol (CAS No: 58556-45-9). nih.gov

Below is a table of its key structural and computed chemical properties.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇F₅O₂ |

| Molecular Weight | 206.11 g/mol |

| Chemical Structure | F₃C-CF₂-CH₂-CH₂-CH₂-COOH |

| Classification | Polyfluoroalkyl Substance (PFAS) |

Broader Significance Within Per and Polyfluoroalkyl Substances Pfas Research

Strategies for Fluorinated Carboxylic Acid Synthesis

The construction of the fluorinated carbon chain and the introduction of the carboxylic acid functionality are the key challenges in synthesizing compounds like this compound. Several strategies have been developed to achieve this, primarily revolving around the use of perfluoroalkyl iodides and fluorotelomer intermediates.

Perfluoroalkyl Iodide-Based Synthetic Pathways

Perfluoroalkyl iodides (PFAIs) are versatile starting materials for the synthesis of perfluorinated carboxylic acids (PFCAs). google.com One common approach involves the oxidation of PFAIs. For instance, the oxidation of perfluoroalkyl iodides in an organic solvent like ethanol (B145695), catalyzed by metallic copper, yields the corresponding perfluorocarboxylic acids. fluorine1.ru This reaction can be carried out under relatively mild conditions, such as heating at 50°C. fluorine1.ru

Another pathway involves the reaction of PFAIs with alkenes and a source of carbon dioxide. In this method, a perfluoroalkyl radical is generated, which then adds to the alkene. The resulting intermediate radical reacts with CO2 to form a carboxylic acid. fluorine1.ru When an alcohol is used as the solvent, the corresponding ester is produced. fluorine1.ru For example, the reaction of hex-1-ene and C8F17I in the presence of potassium carbonate and a palladium catalyst in ethanol at 80°C yields C8F17CH2CH(Bu)CO2Et. fluorine1.ru

Light can also be used to trigger the conversion of perfluoroalkyl iodides to perfluorocarboxylic acids in the presence of oxygen. google.com This photo-induced process offers an alternative to using free-radical initiators, which can leave behind unwanted fragments. google.com The reaction can proceed even at room temperature, and using pure oxygen can increase the reaction rate. google.com

| Starting Material | Reagents | Product | Reference |

| Perfluoroalkyl iodide | O2, Copper, Ethanol | Perfluorocarboxylic acid ester | fluorine1.ru |

| Perfluoroalkyl iodide, Alkene | CO2, Catalyst (e.g., Palladium) | Perfluoroalkyl-substituted carboxylic acid | fluorine1.ru |

| Perfluoroalkyl iodide | O2, Light, Organic Solvent | Perfluorocarboxylic acid | google.com |

Approaches Utilizing Fluorotelomer Intermediates

Fluorotelomerization is a key technology for producing a range of perfluoroalkyl substances. researchgate.net This process involves the reaction of a perfluoroalkyl iodide, such as pentafluoroethyl iodide (C2F5I), with tetrafluoroethylene (B6358150) (TFE) to create a mixture of longer-chain PFAIs. researchgate.net These resulting PFAIs, known as Telomer A, can be further reacted with ethylene (B1197577) to produce fluorotelomer iodides (FTIs), or Telomer B. researchgate.net

These FTIs are important intermediates for synthesizing various fluorotelomer-based products, including fluorotelomer carboxylic acids (FTCAs). researchgate.netnih.govacs.org The degradation of fluorotelomer alcohols (FTOHs), which are derived from FTIs, can lead to the formation of FTCAs. industrialchemicals.gov.au This degradation pathway often involves intermediate products that ultimately transform into perfluorocarboxylic acids. epa.gov Saturated and unsaturated fluorotelomer carboxylic acids have been identified as intermediates in this process. nih.govacs.org

Stereoselective and Asymmetric Synthesis of Fluorinated Derivatives

The introduction of chirality into fluorinated molecules can have a profound impact on their biological activity. Therefore, the development of stereoselective and asymmetric synthetic methods for fluorinated compounds is a crucial area of research.

Chiral Catalyst-Mediated Transformations (e.g., Nickel(II) Complex Applications)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. Recent advancements have extended their use to the synthesis of fluorinated compounds. For example, nickel-catalyzed decarbonylative coupling reactions can convert fluoroalkyl thioesters into fluoroalkyl thioethers, using readily available and stable fluoroalkyl carboxylic acids as the source of the fluoroalkyl group. nih.gov

Furthermore, nickel-catalyzed decarboxylative cross-coupling reactions of perfluorobenzoates with aryl halides and sulfonates have been developed to produce polyfluorinated biaryl compounds. acs.org While direct applications of Nickel(II) complexes for the asymmetric synthesis of this compound are not extensively documented, the synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins has been reported. beilstein-journals.orgnih.govresearchgate.net These novel compounds have potential applications in catalysis and could pave the way for future developments in asymmetric catalysis for fluorinated carboxylic acids. beilstein-journals.orgnih.govresearchgate.net

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Nickel(0) phosphine (B1218219) complex | Decarbonylative C–S coupling | Fluoroalkyl thioester | Fluoroalkyl thioether | nih.gov |

| Nickel catalyst | Decarboxylative cross-coupling | Perfluorobenzoate and Aryl halide | Polyfluorinated biaryl | acs.org |

| Nickel(II) acetylacetonate | Metalation | Ester-substituted porphyrins | Ester-substituted Ni porphyrins | beilstein-journals.orgresearchgate.net |

Photoinduced and Radical-Based Synthetic Routes

Photoinduced and radical-based reactions offer unique pathways for the synthesis of fluorinated compounds. As mentioned earlier, light can be used to initiate the conversion of perfluoroalkyl iodides to perfluorocarboxylic acids. google.com This method avoids the need for chemical initiators and can be performed under mild conditions. google.com

Radical reactions play a significant role in fluorine chemistry. dovepress.com However, these reactions can sometimes lead to a mixture of regioisomers, which can be challenging to separate. dovepress.com Despite this, radical pathways are instrumental in many synthetic strategies. For instance, the formation of a perfluoroalkyl-copper complex from perfluoroalkyl iodides, which then reacts to form 5-substituted perfluoroalkyl derivatives, proceeds under inert conditions. nih.gov The electrochemical synthesis of pentafluorophenyl esters from carboxylic acids and pentafluorophenol (B44920) involves an oxyl-radical-promoted nucleophilic aromatic substitution. rsc.org

Green Chemistry Principles in Fluorinated Compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. researchgate.net In the context of fluorine chemistry, this involves developing methods that are more atom-economical, use less hazardous reagents, and reduce waste. dovepress.comresearchgate.net

Significant progress has been made in developing greener fluorination methods. dovepress.com For example, the use of catalysts can replace more wasteful and energy-intensive processes. researchgate.net The development of safer and more effective fluorinating reagents is also a key area of research. bioengineer.org A recent breakthrough involves the synthesis of a novel quaternary ammonium-based fluorinating reagent from common fluoride (B91410) salts, which could lead to safer and more sustainable routes to fluorinated products. bioengineer.org

Furthermore, new eco-friendly methods for synthesizing important building blocks like sulfonyl fluorides have been developed. sciencedaily.comeurekalert.org These processes use less toxic reagents and produce non-toxic byproducts, aligning with the goals of green chemistry. sciencedaily.comeurekalert.org The direct deoxygenative substitution of carboxylic acids to form perfluoroalkyl thioesters without the need for pre-activation of the starting materials is another example of a greener synthetic approach. fu-berlin.de

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is the primary site for a range of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The conversion of this compound into its corresponding esters and amides is a fundamental aspect of its derivatization chemistry. These reactions typically proceed through standard protocols, although the electronic effects of the terminal pentafluoroethyl group can influence reaction kinetics.

Esterification: The formation of esters from this compound can be achieved through various established methods. While direct literature on the esterification of this specific acid is not abundant, the reactivity can be inferred from studies on similar fluorinated compounds. For instance, the esterification of carboxylic acids with fluorinated alcohols, such as 1H,1H,2H,2H-nonafluoro-1-hexanol, has been successfully carried out by refluxing with a catalytic amount of p-toluenesulfonic acid in toluene, with azeotropic removal of water to drive the equilibrium towards the product. researchgate.net Given that the fluorine atoms in this compound are separated from the carboxylic acid group by a four-carbon chain, their inductive effect on the carboxyl group is expected to be minimal, suggesting that standard esterification conditions should be effective. researchgate.net

Common esterification methods applicable to this compound are summarized in the table below.

| Method | Reagents | General Conditions | Notes |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux | Equilibrium-driven reaction; may require removal of water. |

| Acyl Chloride Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol and Base (e.g., Pyridine, Triethylamine) | Mild to moderate temperatures | The intermediate acyl chloride is highly reactive. |

| Coupling Agent-Mediated Esterification | DCC, EDC with DMAP | Room temperature | Good for sensitive substrates. |

Amidation: The synthesis of amides from this compound can be accomplished by reacting the acid or its activated derivatives with amines. Similar to esterification, the pentafluoroethyl group is not expected to significantly hinder standard amidation protocols. The conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine, is a common and effective strategy. Alternatively, peptide coupling reagents can be employed for direct amidation. Research on the single-step amidation of polyfluoroarenes highlights that nucleophilic substitution on fluorinated systems can be efficient, suggesting that the formation of amides from this compound should be a viable process. nih.gov

Decarboxylation Mechanisms

The decarboxylation of carboxylic acids involves the removal of the carboxyl group as carbon dioxide. For per- and polyfluoroalkyl carboxylic acids (PFCAs), this process is a key degradation pathway under certain conditions, such as thermal treatment. nih.govgdut.edu.cn

Reactivity of the Fluorinated Alkyl Chain

The pentafluoroethyl group at the end of the alkyl chain of this compound imparts unique reactivity to that portion of the molecule, particularly in nucleophilic and radical processes.

Nucleophilic Processes and Substitutions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution on a saturated fluorinated carbon challenging. nih.gov In general, nucleophilic attack on a perfluorinated alkyl chain is difficult due to the high strength of the C-F bonds and the shielding of the carbon atoms by the electronegative fluorine atoms.

However, nucleophilic aromatic substitution on polyfluorinated aromatic rings, such as hexafluorobenzene (B1203771) and pentafluoropyridine, is a well-established process where a fluorine atom is displaced by a nucleophile. nih.govrsc.org The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile and the reaction conditions. rsc.org While this compound does not have an aromatic ring, the principles of nucleophilic attack on highly fluorinated systems are relevant. For the saturated pentafluoroethyl group, direct nucleophilic substitution of a fluorine atom would likely require harsh conditions and may not be a synthetically useful transformation under normal laboratory settings.

Exploration of Radical Chemistry

The field of radical chemistry offers alternative pathways for the functionalization of fluorinated compounds. Radical reactions can be initiated under milder conditions compared to nucleophilic substitutions on fluorinated carbons.

Research on the degradation of perfluoroalkyl ether carboxylic acids by sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals provides insight into the potential radical chemistry of this compound. nih.gov Sulfate radicals, being strong direct electron transfer oxidants, can degrade perfluoroalkyl carboxylic acids under acidic conditions. nih.gov Hydroxyl radicals, on the other hand, are generally less reactive towards the fully fluorinated alkyl chains of PFAAs. nih.gov For a molecule like this compound, which contains C-H bonds, radical abstraction of a hydrogen atom could be a potential reaction pathway, leading to a carbon-centered radical that could then undergo further reactions.

Synthesis of Biologically Relevant Fluorinated Analogues (e.g., Amino Acids)

The incorporation of fluorine into amino acids can significantly alter their biological properties. psu.edu this compound and its derivatives can serve as valuable building blocks for the synthesis of novel fluorinated amino acids.

While direct synthesis of amino acids from this compound is not explicitly detailed in the literature, several established synthetic strategies for fluorinated amino acids could be adapted. For instance, a derivative of this compound could be used as an alkylating agent. A common approach involves the alkylation of a chiral glycine (B1666218) or alanine (B10760859) Schiff base complex, followed by hydrolysis to yield the desired amino acid. psu.edubeilstein-journals.org The table below outlines a general synthetic approach.

| Step | Description | Potential Reagents/Intermediates |

| 1. Activation of the Carboxylic Acid | Conversion of this compound to a more reactive species. | Thionyl chloride to form the acyl chloride; reduction to the corresponding alcohol followed by conversion to an alkyl halide (e.g., using PBr₃). |

| 2. Alkylation | Reaction of the activated derivative with a suitable amino acid precursor. | Chiral nickel(II) complex of a glycine Schiff base. psu.edubeilstein-journals.org |

| 3. Hydrolysis | Removal of the chiral auxiliary and protecting groups to yield the free amino acid. | Acidic hydrolysis. |

This strategy would lead to the synthesis of a novel amino acid with a 4-(pentafluoroethyl)butyl side chain, a structure that could impart unique properties to peptides and proteins.

Sophisticated Analytical Methods for the Detection and Characterization of 5,5,6,6,6 Pentafluorohexanoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 5,5,6,6,6-pentafluorohexanoic acid, enabling its separation from other compounds in a sample. Both liquid and gas chromatography have been employed for this purpose, each with distinct advantages.

Liquid chromatography (LC) is the most prevalent technique for the analysis of per- and polyfluoroalkyl substances, including this compound. nih.gov LC methods are often paired with mass spectrometry (MS) for detection, providing a powerful tool for identifying and quantifying these compounds. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can significantly shorten analysis times while maintaining high resolution. For instance, a method using a specific C18 column demonstrated the separation of numerous PFAS compounds in under 13 minutes.

Reverse-phase chromatography is a common approach, often utilizing C18 columns. These columns offer excellent resolution for fluorochemicals. restek.com The mobile phases typically consist of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium acetate to improve peak shape and ionization efficiency. eprep-analytical.com For example, a gradient separation of 13 PFAS compounds was achieved using a C18 column with mobile phases of water and methanol, both containing 2 mM ammonium acetate. eprep-analytical.com The gradient started at 20% methanol, increased to 95%, and then returned to the initial conditions, with a total run time that included equilibration. eprep-analytical.com

Hydrophilic interaction liquid chromatography (HILIC) has also been applied, particularly for the analysis of a wide range of PFAS, including ultrashort-chain compounds. shodexhplc.com A polymer-based quaternary ammonium type HILIC column has shown high selectivity and sensitivity for PFAS analysis in environmental water samples without extensive sample preparation. shodexhplc.com This method can utilize a simple isocratic mobile phase of ammonium acetate and acetonitrile. shodexhplc.com

| Chromatography Type | Column | Mobile Phases | Key Advantages |

|---|---|---|---|

| Reverse-Phase UHPLC | Raptor C18 | Water and Methanol/Acetonitrile | Short analysis times, excellent resolution restek.com |

| Reverse-Phase UHPLC | Phenomonex Luna Omega C18 | Water and Methanol with 2 mM ammonium acetate | Effective separation of a wide range of PFAS eprep-analytical.com |

| HILIC | Shodex™ HILICpak™ VT-50 | Aqueous ammonium acetate and acetonitrile | Highly selective and sensitive for a broad range of PFAS, including ultrashort chains, with minimal sample preparation shodexhplc.com |

While less common than LC for PFAS analysis, gas chromatography (GC) offers superior separation efficiency for volatile compounds. nih.gov However, due to the low volatility of acidic compounds like this compound, a derivatization step is necessary to convert them into more volatile forms before GC analysis. nih.govresearchgate.net

Esterification and amidation are two common derivatization approaches. nih.govresearchgate.net One study found that amidation using 2,4-difluoroaniline (DFA) and N,N′-dicyclohexylcarbodiimide (DCC) successfully converted a range of perfluoroalkyl carboxylic acids (PFCAs) into their anilide derivatives, which could then be detected by GC. nih.govresearchgate.net This method, when combined with optimized GC parameters, achieved limits of detection in the range of 1.14–6.32 μg L−1. nih.govresearchgate.net

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS) is the gold standard for the detection and quantification of this compound due to its high sensitivity and specificity.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely adopted and robust technique for PFAS analysis. nih.govlcms.cz This method offers high sensitivity and specificity, allowing for the reliable quantification of these compounds in various matrices, including drinking water and human plasma. nih.govlcms.cz Isotope dilution is often used in LC-MS/MS methods to enhance accuracy by correcting for matrix effects and variations in instrument response. nih.gov

A validated LC-MS/MS method for 30 legacy and emerging PFAS in human plasma demonstrated lower limits of quantitation (LLOQs) ranging from 0.009 to 0.245 µg/L. nih.gov The method showed excellent linearity, precision, and accuracy. nih.gov For the analysis of drinking water, standardized methods like EPA Method 537.1 utilize LC-MS/MS for the determination of a specific list of PFAS. lcms.cz

| Parameter | Result |

|---|---|

| Lower Limits of Quantitation (LLOQs) | 0.009–0.245 µg/L |

| Linearity (R²) | 0.989–0.999 |

| Precision (RSD) | 2.0–19.5% |

| Accuracy | 87.9–113.1% of theoretical |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for both the confirmation of known (targeted) PFAS and the identification of unknown (non-targeted) compounds. The high mass accuracy of HRMS helps in determining the elemental composition of an unknown compound by minimizing the number of possible chemical formulas.

In non-targeted screening of environmental samples, HRMS has been instrumental in identifying novel PFAS. nih.gov For instance, a study of the Cape Fear River water identified 37 unique chemical formulas corresponding to 58 isomers of perfluorinated ether acids. nih.gov The fragmentation patterns observed in MS/MS experiments on HRMS instruments are crucial for elucidating the structures of these newly identified compounds. nih.gov Common fragmentation pathways for perfluorinated carboxylic acids include decarboxylation. nih.gov

Advanced Sample Preparation and Extraction Protocols (e.g., Solid Phase Extraction)

Effective sample preparation is critical for the accurate analysis of this compound, as it is often present at low concentrations in complex matrices. Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of PFAS from various environmental and biological samples. eprep-analytical.comnih.gov

The choice of SPE sorbent is crucial for achieving good recoveries. Weak anion exchange (WAX) and hydrophilic-lipophilic balance (HLB) sorbents are commonly used. nih.gov For instance, a method for analyzing PFAS in human serum and placenta compared the performance of SPE-HLB and SPE-WAX. nih.gov An automated micro-SPE (μSPE) technique has also been developed, which allows for the use of smaller sorbent particle sizes, leading to increased extraction efficiency and reduced sample volumes. eprep-analytical.com

Online SPE systems that are directly coupled to the LC-MS/MS instrument offer several advantages, including reduced sample handling, lower risk of contamination, and increased sample throughput. nih.gov An on-line SPE-LC/MS/MS method for the determination of perfluoroalkyl acids in drinking and surface waters demonstrated satisfactory recoveries (76-134%) and low limits of detection (0.2 to 5.0 ng/L). nih.gov

| Sorbent Type | Common Applications | Key Features |

|---|---|---|

| Weak Anion Exchange (WAX) | Water and biological samples nih.govmerckmillipore.com | Effective for extracting acidic PFAS. |

| Hydrophilic-Lipophilic Balance (HLB) | Biological samples nih.gov | Good for a broad range of analytes. |

| Mixed-Mode (e.g., APS and C18) | Environmental waters eprep-analytical.com | Provides good retention for both short and long-chain PFAS. eprep-analytical.com |

Isotope Dilution Analysis for Enhanced Accuracy

Isotope dilution mass spectrometry (IDMS) stands as a premier analytical technique for the precise quantification of this compound. This method is renowned for its ability to correct for matrix effects and variations in sample preparation and instrument response, thereby yielding highly accurate and reproducible results. The core principle of isotope dilution involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. This labeled internal standard behaves chemically and physically identically to the native analyte throughout the analytical process.

For the analysis of this compound, a corresponding isotopically labeled standard, such as one containing Carbon-13 (¹³C) or Deuterium (²H), would be utilized. By measuring the ratio of the native analyte to its labeled counterpart using mass spectrometry, the concentration of the native compound in the original sample can be determined with exceptional accuracy. This approach effectively mitigates biases that can be introduced during sample extraction, cleanup, and instrumental analysis, which is particularly crucial when dealing with complex environmental samples.

Illustrative Analytical Parameters for Isotope Dilution LC-MS/MS Analysis:

| Parameter | Value |

| Analytical Column | C18 reverse-phase |

| Mobile Phase A | Water with ammonium acetate |

| Mobile Phase B | Methanol |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [M-H]⁻ of this compound |

| Product Ion (m/z) | Characteristic fragment ions |

| Labeled Internal Standard | ¹³C-labeled this compound |

Note: This table is illustrative and based on general methods for similar short-chain PFAS. Specific parameters would require experimental optimization.

Development and Validation of Standardized Analytical Protocols

The development and validation of standardized analytical protocols are paramount for ensuring data comparability and reliability across different laboratories and studies. While specific standardized methods exclusively for this compound are not widely documented, its analysis would typically fall under the umbrella of existing validated methods for a broader range of PFAS in various matrices.

Prominent examples of such standardized methods in the United States are those developed by the Environmental Protection Agency (EPA). These methods, such as EPA Method 537.1 and EPA Method 533, provide detailed procedures for the analysis of a list of PFAS in drinking water. epa.gov These protocols specify requirements for sample collection, preservation, extraction using solid-phase extraction (SPE), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov

The validation of an analytical method for this compound would involve a rigorous assessment of several key performance characteristics to ensure its suitability for the intended purpose. These characteristics are outlined in the table below.

Key Method Validation Parameters:

| Parameter | Description |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity and Range | The range of concentrations over which the instrument response is directly proportional to the analyte concentration. |

| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments. |

| Precision | The degree of agreement among a series of measurements of the same sample, expressed as repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the method. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

| Matrix Effects | The influence of co-eluting compounds from the sample matrix on the ionization and detection of the analyte. |

Adherence to standardized and validated protocols is essential for generating high-quality data that can be confidently used for regulatory monitoring, environmental risk assessment, and scientific research concerning this compound.

Environmental Fate and Biogeochemical Transformation Studies of 5,5,6,6,6 Pentafluorohexanoic Acid

Environmental Occurrence and Distribution in Various Matrices

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic compounds recognized for their persistence and bioaccumulative potential in the environment. While extensive research has focused on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), the environmental presence of a broader range of PFAS, including 5,5,6,6,6-pentafluorohexanoic acid, is of increasing interest.

These compounds are found in various environmental matrices due to their widespread use and resistance to degradation. For instance, studies have detected PFAS in the tissues of wildlife, such as the European perch from inland waters, indicating their distribution through aquatic food webs. The total concentrations of various PFAS in such samples can range from 0.27 to 3.50 ng/g. While specific data on the environmental concentrations of this compound are not extensively detailed in the provided information, the general behavior of other fluorinated carboxylic acids suggests it could be present in environments impacted by industrial and commercial activities. The structural similarity of these compounds to fatty acids raises the possibility of their interaction with biological transport and metabolic pathways.

Microbial Metabolism and Biodegradation Pathways

The biodegradation of polyfluorinated compounds, including those with structures similar to this compound, is a subject of ongoing research. While many PFAS are highly resistant to microbial degradation, some microorganisms have demonstrated the ability to transform certain polyfluorinated substances. The initial steps of biodegradation often involve the transformation of the compound's functional group.

Aerobic and Anaerobic Biotransformation Mechanisms

The biotransformation of fluorinated compounds can occur under both aerobic and anaerobic conditions, though the specific pathways and efficiencies vary. Aerobic biodegradation of some fluorotelomer compounds, for example, can lead to the formation of fluorotelomer aldehydes and subsequently fluorotelomer carboxylic acids. Studies on 6:2 fluorotelomer sulfonate (6:2 FTSA) have shown its rapid biotransformation in aerobic river sediment, with a half-life of less than five days, leading to products like 5:3 fluorotelomer carboxylic acid (5:3 FTCA), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA). However, the same study found that 6:2 FTSA did not undergo biotransformation in anaerobic sediment over 100 days, suggesting that the initial desulfonation step is a limiting factor under anaerobic conditions.

Conversely, research on 6:2 fluorotelomer carboxylic acid (6:2 FTCA) has demonstrated its significant removal under nitrate-reducing anaerobic conditions, accompanied by an increase in inorganic fluoride (B91410). This suggests that specific electron acceptors are crucial for anaerobic biotransformation. The presence of C-H bonds at the α-carbon of fluorinated carboxylic acids appears to facilitate initial microbial attack under aerobic conditions. For instance, 3,3,3-trifluoropropionic acid, which has a -CH2- group at the α-position, shows a high degree of defluorination, whereas compounds with fluorine substitutions at the α-position are less susceptible to degradation.

Enzymatic Activity and Substrate Specificity (e.g., Acyl-CoA Synthetase, with focus on hexanoic acid analogues)

The enzymatic breakdown of fluorinated carboxylic acids is a key area of investigation. A proposed pathway for microbial metabolism involves β-oxidation, which is initiated by the formation of a Coenzyme A (CoA) adduct, a reaction catalyzed by acyl-CoA synthetase (ACS).

Studies have successfully demonstrated the formation of CoA adducts for several short-chain fluorinated carboxylates using ACS from the soil bacterium Gordonia sp. strain NB4-1Y. This provides direct evidence for the proposed activation step in microbial PFAS metabolism. Specifically, a long-chain acyl-CoA synthetase (lACS) from this bacterium was found to catalyze the formation of CoA adducts of various fluorinated hexanoic acid analogues, including 1:5 fluorotelomer carboxylic acid (FTCA), 2:4 FTCA, and 3:3 FTCA. However, the turnover rates for these fluorinated substrates were significantly lower than for the non-fluorinated hexanoic acid. This indicates that while the enzyme can process these compounds, the fluorine atoms impede the catalytic activity. It has been observed that fluorination at the α-carbon of the carboxylate prevents the formation of CoA adducts.

Kinetic analyses reveal a significant decrease in the catalytic efficiency (kcat) of ACS for fluorinated carboxylates compared to their non-fluorinated counterparts. For example, there was a 90% decrease in kcat for 1:4 FTCA compared to pentanoic acid and a 95% decrease for 1:2 FTCA compared to propionic acid. As the degree of fluorination on pentanoic acid analogues increases, the kinetic activity of the enzyme decreases substantially. This trend highlights the enzyme's preference for non-fluorinated or less-fluorinated substrates. While a medium-chain acyl-CoA synthetase (mACS) could form CoA adducts of fluorinated propanoic and pentanoic acids, it was unable to do so with fluorinated hexanoic acid analogues, suggesting that substrate chain length is a critical factor for this particular enzyme.

Role of Microbial Consortia in Environmental Degradation

Microbial consortia, or communities of different microorganisms, often exhibit enhanced capabilities for degrading complex and persistent pollutants like PFAS compared to single

Abiotic Transformation Processes (e.g., Photolysis)

The abiotic degradation of this compound, particularly through photolysis, is an area of active research. While direct photolysis of many per- and polyfluoroalkyl substances (PFAS) is slow, studies on related compounds offer valuable insights.

Research on the photodegradation of 5:3 fluorotelomer carboxylic acid (5:3 FTCA) using zinc oxide (ZnO) as a photocatalyst has shown that it can be broken down under long UV wavelength (365 nm). nih.gov This process yields several degradation products, including perfluorohexanoic acid, perfluoropentanoic acid, perfluorobutyric acid, and notably, 5:2 fluorotelomer carboxylic acid (5:2 FTCA), which is structurally analogous to this compound. nih.gov This suggests that under certain photocatalytic conditions, this compound could be a transformation product of larger FTCAs.

Another study investigating the direct photolysis of 19 different PFAS, including 5:3 FTCA and 6:2 FTCA, at a wavelength of 222 nm found that these compounds showed minimal degradation. nih.gov This indicates that direct photolysis may not be a significant degradation pathway for these types of FTCAs under these specific conditions. However, the study did show that other PFAS, like perfluorocarboxylic acids (PFCAs), were more susceptible to photolysis at this wavelength. nih.gov

The table below summarizes the findings on the photodegradation of related fluorotelomer carboxylic acids.

| Compound | Experimental Conditions | Degradation Products | Reference |

| 5:3 FTCA | ZnO photocatalyst, 365 nm UV | Perfluorohexanoic acid, Perfluoropentanoic acid, Perfluorobutyric acid, 5:2 FTCA, Fluoride | nih.gov |

| 5:3 FTCA | 222 nm direct photolysis | Minimal degradation | nih.gov |

| 6:2 FTCA | 222 nm direct photolysis | Minimal degradation | nih.gov |

Environmental Transport, Sorption, and Mobility Studies

The movement of this compound through the environment is governed by its sorption behavior to soil and sediment, which in turn influences its mobility in water. Generally, the environmental transport of PFAS is a significant concern due to their persistence. usgs.gov

Studies on various PFAS have shown that their sorption to soil and sediment is influenced by factors such as the organic carbon content of the soil, the chain length of the PFAS molecule, and the pH of the surrounding solution. acs.orgnih.gov Longer-chain PFAS and those with a sulfonate head group tend to sorb more strongly to soil and sediment compared to shorter-chain PFCAs. acs.org

For fluorotelomer-based surfactants used in aqueous film-forming foams (AFFF), it is expected that they will partition to solid phases in the environment, which limits their long-range transport. industrialchemicals.gov.au However, their degradation products, which can include shorter-chain PFCAs, are expected to be more mobile and can readily leach from soil into surface water and groundwater. industrialchemicals.gov.au Research on soils treated with biosolids has shown a general trend of decreasing subsurface to surface concentration ratios of PFCAs with increasing fluoroalkyl chain length, indicating lower mobility for longer-chain compounds. nih.gov The pH of the soil also plays a role, with lower pH potentially favoring the partitioning of PFAS onto soil. nih.gov

Bioaccumulation and Biomagnification Potential in Ecological Systems

The potential for this compound to accumulate in living organisms and magnify through the food web is a critical aspect of its environmental risk profile. Bioaccumulation in aquatic organisms is a known concern for many PFAS. acs.org

Studies on the biotransformation of fluorotelomer sulfonates have shown that they can be broken down into more water-soluble PFAS, such as 5:3 FTCA, perfluorobutanoic acid (PFBA), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA). acs.org This biotransformation is considered a primary reason for the rapid elimination of some fluorotelomer sulfonates from fish, as these degradation products show little accumulation. acs.org

The bioaccumulation potential of PFAS is often assessed using the bioaccumulation factor (BAF), which is the ratio of the chemical concentration in an organism to that in the surrounding environment. A BAF greater than 1 indicates a tendency for the substance to accumulate. nih.gov For many PFAS, BAF values can be significant, with some long-chain PFCAs and perfluorooctane sulfonate (PFOS) being classified as very bioaccumulative and subject to biomagnification. nih.gov

Computational Chemistry and Theoretical Investigations of 5,5,6,6,6 Pentafluorohexanoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 5,5,6,6,6-Pentafluorohexanoic acid molecule. These calculations can predict key structural and electronic parameters.

Detailed quantum chemical calculations would typically yield data such as optimized bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation. Furthermore, electronic properties like the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap can be determined. These parameters are crucial for predicting the molecule's reactivity and stability.

Table 1: Hypothetical Calculated Molecular and Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Geometry | ||

| C-C Bond Lengths (Å) | ~1.54 | Standard single bond length. |

| C-F Bond Lengths (Å) | ~1.35 | Strong, stable bonds contributing to persistence. |

| O-H Bond Length (Å) | ~0.96 | Site of deprotonation in aqueous environments. |

| Electronic Structure | ||

| Dipole Moment (Debye) | > 2.0 | Indicates a polar molecule with asymmetric charge distribution. |

| HOMO Energy (eV) | Negative Value | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Near Zero or Positive | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | > 4.0 | A larger gap suggests higher kinetic stability. |

Note: The values in this table are illustrative and would require specific quantum chemical calculations for this compound to be confirmed.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanisms for its transformation under various conditions.

For instance, the deprotonation of the carboxylic acid group in water is a fundamental reaction. Computational models can determine the pKa of the acid, providing a quantitative measure of its acidity. Furthermore, the mechanisms of potential degradation reactions, such as decarboxylation or defluorination, can be investigated by identifying the transition state structures and calculating the associated activation energy barriers. Higher activation energies would imply slower reaction rates, contributing to the compound's environmental persistence.

Prediction of Environmental Behavior and Degradation Pathways

The strong carbon-fluorine bonds in this compound are a key determinant of its environmental behavior. Computational models can be employed to predict how this compound will interact with environmental matrices and its potential for degradation.

Theoretical studies on similar short-chain PFAS suggest that they are highly mobile in water and resistant to many conventional degradation processes. Computational models can simulate the interaction of this compound with soil organic matter, mineral surfaces, and atmospheric radicals (e.g., hydroxyl radicals) to predict its partitioning and persistence in different environmental compartments. Predicted degradation pathways often involve initial reactions at the carboxylic acid headgroup, as the perfluorinated tail is exceptionally stable.

Structure-Activity Relationship (SAR) Studies for Environmental Dynamics

Structure-Activity Relationship (SAR) models are computational tools that relate the chemical structure of a compound to its biological or environmental activity. For this compound, SAR studies can provide insights into its potential for bioaccumulation and toxicity based on its structural features.

By comparing the structural and electronic properties of this compound with those of other PFAS for which experimental data are available, SAR models can estimate its behavior. Key descriptors in such models often include the length of the fluorinated carbon chain, the type of functional group, and descriptors of molecular size and lipophilicity. For instance, studies on a range of perfluorinated carboxylic acids have shown that toxicity and bioaccumulation potential can vary with chain length. Current time information in Edmonton, CA.

Future Directions and Emerging Research Frontiers for 5,5,6,6,6 Pentafluorohexanoic Acid

Development of Sustainable Synthesis and Degradation Technologies

The development of environmentally benign methods for both the synthesis and degradation of fluorinated compounds is a paramount goal for green chemistry. For 5,5,6,6,6-Pentafluorohexanoic acid, future research will likely focus on moving beyond traditional fluorination methods that may involve harsh reagents and significant energy input.

Sustainable Synthesis:

Current industrial synthesis of perfluorinated carboxylic acids often involves electrochemical fluorination. wikipedia.org Future synthetic strategies for partially fluorinated compounds like this compound could explore more selective and sustainable methods. These may include:

Late-stage C-H fluorination: Introducing fluorine atoms at a late stage of a synthetic sequence can improve efficiency and reduce waste.

Biocatalysis: Utilizing enzymes to catalyze fluorination reactions could offer a highly selective and environmentally friendly route.

Flow chemistry: Continuous flow reactors can offer better control over reaction conditions, improving safety and yield while minimizing solvent usage.

Degradation Technologies:

The robust nature of the carbon-fluorine bond presents a significant challenge for the degradation of all fluorinated compounds. Research into the degradation of perfluoroalkyl carboxylic acids (PFCAs) has identified several promising technologies that could be adapted and optimized for partially fluorinated analogues.

Advanced Oxidation Processes (AOPs): Techniques such as ozonation, Fenton and photo-Fenton processes, and persulfate oxidation generate highly reactive radicals that can break down organic pollutants. Photochemical degradation using 185 nm vacuum ultraviolet (VUV) light has shown effectiveness in degrading various PFCAs by initiating decarboxylation. nih.gov

Electrochemical Degradation: This method has demonstrated the ability to mineralize PFCAs through anodic oxidation. The process typically involves the generation of hydroxyl radicals and direct electron transfer at the anode surface. mdpi.com

Sonochemical Degradation: High-frequency ultrasound can induce acoustic cavitation, creating localized high-temperature and high-pressure zones that can lead to the thermolytic destruction of PFAS compounds. yuntsg.com

Thermal Treatment: While high temperatures are generally required, research into lower-temperature mineralization processes, such as using sodium hydroxide (B78521) in polar aprotic solvents, has shown promise for PFCAs. yuntsg.commorressier.com This method proceeds through a decarboxylation-mediated defluorination pathway. yuntsg.com

Future research should investigate the efficacy of these methods specifically for this compound, focusing on identifying degradation pathways, intermediate products, and the extent of defluorination. The presence of a non-fluorinated alkyl chain segment may offer a point of vulnerability for targeted degradation that is not present in perfluorinated compounds.

Advancements in Ultra-Trace Analytical Detection

The ability to detect and quantify fluorinated compounds at increasingly lower concentrations is crucial for environmental monitoring and understanding their fate and transport. While methods for detecting a range of PFCAs are established, specific methods for partially fluorinated compounds like this compound at ultra-trace levels need further development.

Future advancements are expected in the following areas:

Isomer-Specific Analysis: Manufacturing processes can produce various structural isomers of fluorinated compounds. nih.govacs.org Developing analytical methods, likely based on high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), that can separate and quantify specific isomers of partially fluorinated hexanoic acids is essential for source tracking and understanding isomer-specific toxicity and environmental behavior. nih.govresearchgate.netepa.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can aid in the identification of unknown transformation products and provide greater confidence in compound identification.

Improved Sample Preparation: Developing more efficient and selective sample preparation techniques, such as solid-phase extraction (SPE) with novel sorbents, will be critical for achieving the low detection limits required for environmental and biological samples. nih.govwindows.net

Direct-Injection Techniques: The development of analytical methods that allow for the direct injection of water samples without extensive pre-concentration would significantly increase sample throughput and reduce the potential for contamination. diva-portal.orgmsu.edu

Novel Sensing Technologies: Research into novel sensing platforms, such as those based on amplifying fluorescent polymers, could lead to the development of field-deployable sensors for real-time monitoring of specific fluorinated compounds. nih.gov

The following table summarizes common analytical methods used for the detection of perfluoroalkyl acids, which could be adapted for this compound.

| Analytical Technique | Description | Potential for this compound Analysis |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | A highly sensitive and selective technique for the separation and quantification of a wide range of compounds. | This is the current state-of-the-art for PFAS analysis and would be the primary tool for developing ultra-trace detection methods for this compound and its isomers. nih.govnih.govnih.govwikipedia.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Often requires derivatization for non-volatile compounds like carboxylic acids. Can provide excellent separation of isomers. | Could be a valuable tool for isomer-specific analysis of this compound after appropriate derivatization. researchgate.netepa.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in the identification of unknown compounds and transformation products. | Essential for future research on the degradation and biotransformation of this compound to identify novel metabolites and degradation byproducts. |

Integration of Multi-Omics Approaches in Biotransformation Research

Understanding how microorganisms interact with and potentially transform fluorinated compounds is a critical area of research with implications for bioremediation. While many perfluorinated compounds are highly resistant to biodegradation, partially fluorinated compounds may be more susceptible to microbial attack due to the presence of C-H bonds.

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the microbial response to this compound and elucidate potential biotransformation pathways.

Metabolomics: Can identify the breakdown products (metabolites) of this compound, providing direct evidence of biotransformation.

Transcriptomics and Proteomics: Can reveal which genes and enzymes are upregulated or downregulated in the presence of the compound, pointing to the specific metabolic pathways involved in its transformation.

Genomics: Can be used to identify the microorganisms responsible for the biotransformation in mixed microbial communities.

While research on the biotransformation of this compound is currently lacking, studies on other fluorinated compounds provide a framework for future investigations. For example, research on the biotransformation of omega-3 carboxylic acids has utilized lipidomics to understand their metabolic pathways. researchgate.netnih.gov Similarly, omics-based studies on PFAS exposure have begun to reveal common biochemical response pathways in various organisms. acs.org Future research should aim to isolate and characterize microorganisms capable of degrading this compound and use multi-omics to understand the underlying biochemical mechanisms.

Exploration of Novel Applications in Materials Science and Catalysis

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific surface properties, make fluorinated compounds valuable in a variety of applications. While perfluorinated compounds have been widely used, the tailored properties of partially fluorinated compounds like this compound could open doors to new applications.

Materials Science:

Fluoropolymers: Perfluorinated carboxylic acids are used as emulsifiers in the production of fluoropolymers like polytetrafluoroethylene (PTFE). wikipedia.orghokudai.ac.jp Partially fluorinated carboxylic acids could potentially be used to create novel fluoropolymers with tailored properties, such as modified surface energies or biocompatibility. Research has indicated the potential of fluorinated carboxylic acids as synthons for biologically active precursors and in materials science. norden.org

Surfactants: The amphiphilic nature of this compound, with its fluorinated "tail" and carboxylic acid "head," suggests potential as a surfactant. The mixing behavior of partially fluorinated carboxylic acids with their hydrocarbon analogs has been studied, indicating attractive interactions in mixed monolayers. These properties could be exploited in formulations for coatings, fire-fighting foams, or other applications where surface tension modification is required.

Building Blocks for Functional Materials: The synthesis of novel fluorine-containing aromatic carboxylic acids using methods like organic electrolysis points to the potential of using fluorinated carboxylic acids as building blocks for pharmaceuticals, agrochemicals, and other high-functional materials.

Catalysis:

Acid Catalysis: The strong electron-withdrawing effect of fluorine atoms increases the acidity of the carboxylic acid group. This enhanced acidity could make this compound a useful organocatalyst for reactions such as esterifications or acetalizations, potentially offering advantages in terms of solubility in specific solvent systems. Perfluorinated sulfonic acid resins are already used as strong acid catalysts in demanding industrial syntheses.

Phase-Transfer Catalysis: The unique solubility properties of partially fluorinated compounds could enable their use as phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.

Ligands for Metal Catalysis: The carboxylic acid group can coordinate to metal centers, and the fluorinated tail could be used to tune the electronic properties and solubility of the resulting metal complexes, potentially leading to novel catalytic activities.

Future research in these areas will require a combination of synthetic chemistry to create new materials and catalysts based on this compound, and detailed characterization of their properties and performance.

Q & A

Basic Question: What are the established synthesis pathways for 5,5,6,6,6-Pentafluorohexanoic acid, and what experimental parameters require optimization?

Answer:

The synthesis of fluorinated carboxylic acids like this compound typically involves direct fluorination of precursor alkanes or ketones using agents such as sulfur tetrafluoride (SF₄) or electrochemical fluorination. Key parameters include reaction temperature (optimized between 40–60°C to avoid side reactions), stoichiometric control of fluorinating agents, and inert atmosphere conditions to prevent hydrolysis . Post-synthesis purification via fractional distillation or preparative HPLC is critical to isolate the target compound from polyfluorinated byproducts. Researchers should validate purity using NMR to confirm fluorine substitution patterns .

Basic Question: Which analytical techniques are most effective for characterizing this compound in complex matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal for quantifying trace levels in environmental or biological samples. For structural confirmation, high-resolution and NMR spectroscopy is essential to resolve overlapping signals caused by fluorine’s strong electronegativity. Gas chromatography (GC) paired with flame ionization detection (FID) may be unsuitable due to the compound’s low volatility and thermal instability .

Advanced Question: How can researchers model the environmental persistence and bioaccumulation potential of this compound compared to other perfluoroalkyl acids (PFAAs)?

Answer:

Use quantitative structure-activity relationship (QSAR) models to predict log (octanol-water partition coefficient) and bioconcentration factors (BCFs). Compare data with homologs like perfluorohexanoic acid (PFHxA, CAS 307-24-4) to assess chain-length dependencies. Field studies should employ passive samplers in water and soil, followed by LC-MS/MS analysis. Note that shorter-chain PFAAs like PFHxA exhibit lower bioaccumulation than longer-chain analogs, but substituent positioning (e.g., terminal vs. internal fluorination) may alter toxicity pathways .

Advanced Question: How should researchers resolve contradictory data on the compound’s reactivity under acidic vs. alkaline conditions?

Answer:

Contradictions may arise from differences in solvent systems or competing hydrolysis pathways. Design controlled experiments using buffered aqueous solutions (pH 2–12) and monitor degradation via time-resolved NMR. Apply kinetic modeling (e.g., pseudo-first-order rate constants) to quantify stability. For mechanistic insights, employ density functional theory (DFT) calculations to evaluate the energy barriers for defluorination or decarboxylation reactions under varying pH conditions .

Advanced Question: What methodologies are recommended for studying the compound’s interaction with biological membranes or protein targets?

Answer:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with serum albumin or transmembrane receptors. Molecular dynamics (MD) simulations can map fluorine’s hydrophobic interactions with lipid bilayers. For in vitro toxicity assays, employ fluorescent probes (e.g., lactate dehydrogenase leakage) to assess membrane integrity in cell cultures exposed to sub-micromolar concentrations .

Advanced Question: How can experimental designs account for the compound’s thermal instability during catalytic applications?

Answer:

Optimize reaction conditions using differential scanning calorimetry (DSC) to identify decomposition thresholds. For catalytic studies (e.g., esterification), employ low-temperature (<100°C) batch reactors with real-time Fourier-transform infrared (FTIR) monitoring of carbonyl intermediates. Compare turnover frequencies (TOFs) with non-fluorinated analogs to isolate steric/electronic effects of fluorine substitution .

Advanced Question: What protocols ensure reproducibility in toxicity studies involving this compound?

Answer:

Adhere to OECD Test Guidelines (e.g., TG 211 for Daphnia magna acute toxicity). Use certified reference materials (CRMs) to calibrate dosing solutions. Include positive controls (e.g., perfluorooctanoic acid, PFOA) and negative controls (fluorine-free analogs) to validate assay sensitivity. Report results with detailed metadata, including solvent type (e.g., DMSO vs. aqueous) and exposure duration, to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.